molecular formula C9H14N2O3 B8715945 5,5-Dimethyl-3-(2-(vinyloxy)ethyl)imidazolidine-2,4-dione CAS No. 69850-87-9

5,5-Dimethyl-3-(2-(vinyloxy)ethyl)imidazolidine-2,4-dione

Cat. No. B8715945
Key on ui cas rn: 69850-87-9
M. Wt: 198.22 g/mol
InChI Key: ZUWLNOXNQWRSHI-UHFFFAOYSA-N
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Patent
US04256867

Procedure details

The same compound may also be obtained as follows: 0.3 g of H2SO4 is added dropwise, with vigorous stirring, to 400 ml of freshly distilled vinyl acetate, 0.002 g of Cu resinate and 0.96 g of mercury acetate, at -25° C., in a 1 litre round-bottomed flask. 41.4 g of 3-hydroxyethyl-5,5-dimethyl-hydantoin are then added, with brief stirring, under conditions such that the temperature in the flask does not rise above -20°. The resulting dispersion is kept at a temperature between -20° C. and -30° C., with slow stirring, and after 16 hours the undissolved alcohol (5.2 g) is filtered off, the solution is poured into ice water which contains sufficient sodium carbonate that the pH value resulting after addition of the solution is 8 or above, and finally the organic phase is separated from the aqueous phase, washed twice with water, dried over sodium sulphate and concentrated on a rotary evaporator. 27.4 g (= 57.5% of theory) of 3-vinyloxyethyl-5,5-dimethyl-hydantoin are obtained.
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0.002 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
catalyst
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[C:6]([O:9][CH:10]=[CH2:11])(=O)[CH3:7].OCC[N:15]1[C:19](=[O:20])[C:18]([CH3:22])([CH3:21])[NH:17][C:16]1=[O:23]>C([O-])(=O)C.[Hg+]>[CH:10]([O:9][CH2:6][CH2:7][N:15]1[C:19](=[O:20])[C:18]([CH3:22])([CH3:21])[NH:17][C:16]1=[O:23])=[CH2:11] |f:3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Cu
Quantity
0.002 g
Type
reactant
Smiles
Name
Quantity
0.96 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+]
Step Two
Name
Quantity
41.4 g
Type
reactant
Smiles
OCCN1C(NC(C1=O)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same compound may also be obtained
CUSTOM
Type
CUSTOM
Details
does not rise above -20°
CUSTOM
Type
CUSTOM
Details
is kept at a temperature between -20° C. and -30° C., with slow stirring
FILTRATION
Type
FILTRATION
Details
after 16 hours the undissolved alcohol (5.2 g) is filtered off
Duration
16 h
ADDITION
Type
ADDITION
Details
the solution is poured into ice water which
CUSTOM
Type
CUSTOM
Details
resulting
ADDITION
Type
ADDITION
Details
after addition of the solution
CUSTOM
Type
CUSTOM
Details
above, and finally the organic phase is separated from the aqueous phase
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(=C)OCCN1C(NC(C1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g
YIELD: PERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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